molecular formula C5H5N B045745 Pyridine-15N CAS No. 34322-45-7

Pyridine-15N

Cat. No.: B045745
CAS No.: 34322-45-7
M. Wt: 80.09 g/mol
InChI Key: JUJWROOIHBZHMG-PTQBSOBMSA-N
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Description

Pyridine-15N is a nitrogen-15 labeled derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The nitrogen-15 isotope is a stable, non-radioactive isotope of nitrogen, making this compound particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-15N can be synthesized through several methods. One common approach involves the incorporation of nitrogen-15 into the pyridine ring via ring-opening to NTf-Zincke imines, followed by ring-closure with commercially available nitrogen-15 ammonium chloride salts . This method is effective for a range of substituted pyridines and provides high nitrogen-15 incorporation rates.

Industrial Production Methods: Industrial production of this compound typically involves the use of isotopically labeled precursors. The process may include the use of nitrogen-15 labeled ammonia or ammonium salts in the synthesis of pyridine derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Pyridine-15N undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form pyridine N-oxide.

    Reduction: It can be reduced to form dihydropyridine derivatives.

    Substitution: this compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products:

    Oxidation: Pyridine N-oxide.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Pyridine-15N is widely used in scientific research due to its stable isotope labeling. Some key applications include:

    NMR Spectroscopy: The nitrogen-15 isotope provides enhanced sensitivity and resolution in NMR studies, making it valuable for structural elucidation of organic compounds.

    Mass Spectrometry: this compound is used as an internal standard in mass spectrometry for accurate quantification and analysis of compounds.

    Biological Studies: It is used in metabolic studies to trace nitrogen pathways in biological systems.

    Pharmaceutical Research: this compound is employed in drug development and pharmacokinetic studies to understand the behavior of nitrogen-containing drugs.

Comparison with Similar Compounds

    Pyridine: The non-labeled version of Pyridine-15N.

    Pyridine-d5: A deuterium-labeled derivative of pyridine.

    Aniline-15N: A nitrogen-15 labeled derivative of aniline.

Uniqueness: this compound is unique due to its nitrogen-15 labeling, which provides specific advantages in NMR spectroscopy and mass spectrometry. Compared to other labeled compounds, this compound offers enhanced sensitivity and resolution in analytical techniques, making it a valuable tool in scientific research.

Biological Activity

Pyridine-15N is a nitrogen-labeled derivative of pyridine, which has garnered significant attention in the field of biomedical imaging and molecular biology. The incorporation of the stable isotope nitrogen-15 (15N) into pyridine allows for enhanced imaging capabilities using techniques such as magnetic resonance imaging (MRI) and nuclear magnetic resonance (NMR). This article reviews the biological activity of this compound, focusing on its applications, synthesis, and the insights gained from various studies.

Synthesis of this compound

The synthesis of 15N-labeled pyridine can be achieved through several methods, with the Zincke reaction being a notable approach. This method allows for the efficient production of 15N-enriched pyridines with yields exceeding 30% and isotopic purity greater than 81% . The synthesis involves the reaction of ammonium chloride (15NH4Cl) with carbonyl compounds, resulting in various pyridine derivatives suitable for biological applications.

Hyperpolarization Techniques

This compound is primarily utilized in hyperpolarized MRI, where it serves as a contrast agent. Hyperpolarization techniques such as SABRE (Signal Amplification By Reversible Exchange) enhance the NMR signal of 15N-pyridine derivatives, allowing for improved imaging resolution and sensitivity . The ability to monitor biological processes in real-time makes these compounds invaluable in medical diagnostics.

Table 1: Summary of Hyperpolarization Techniques for this compound

TechniqueDescriptionAdvantages
SABREEnhances NMR signal through reversible exchange with parahydrogenHigh sensitivity, rapid imaging
DNPDynamic nuclear polarization increases signal through microwave irradiationSignificant signal enhancement

pH-Sensitive Imaging Probes

One of the most promising applications of this compound is its use as a pH-sensitive imaging probe. Studies have shown that hyperpolarized 15N-pyridine derivatives exhibit sharp chemical shifts that are highly sensitive to pH changes. For instance, differences in chemical shifts exceeding 90 ppm have been observed between the free base and protonated forms of these compounds . This property enables the detection of subtle pH variations within biological tissues, which is crucial for diagnosing conditions such as tumors or ischemia.

Case Study: pH Imaging with Hyperpolarized Pyridine Derivatives

In a study conducted by Cudalbu et al., hyperpolarized 15N-pyridine was injected into a rat model to assess its ability to differentiate between acidic and basic environments. The results demonstrated that the compound could successfully indicate pH levels in real-time, showcasing its potential for clinical applications in monitoring tumor microenvironments .

Enzymatic Activity Monitoring

This compound has also been employed to monitor enzymatic activities in vitro. For example, studies have reported on the conversion rates of hyperpolarized 15N-choline to other metabolites using choline kinase. The initial rate of buildup was estimated at approximately 1.45 mM/min, indicating that these compounds can serve as substrates for biochemical reactions while providing real-time feedback through NMR signals .

Properties

IUPAC Name

(115N)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJWROOIHBZHMG-PTQBSOBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=[15N]C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480016
Record name Pyridine-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34322-45-7
Record name Pyridine-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34322-45-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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